1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid
CAS No.: 1891969-16-6
Cat. No.: VC5416131
Molecular Formula: C13H16O4S
Molecular Weight: 268.33
* For research use only. Not for human or veterinary use.
![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid - 1891969-16-6](/images/structure/VC5416131.png)
Specification
CAS No. | 1891969-16-6 |
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Molecular Formula | C13H16O4S |
Molecular Weight | 268.33 |
IUPAC Name | 1-(3-methylsulfonylphenyl)cyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C13H16O4S/c1-18(16,17)11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) |
Standard InChI Key | QKDBWPAYYIYORE-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C(=O)O |
Introduction
Chemical Structure and Properties
The compound’s structure comprises a cyclopentane ring fused to a carboxylic acid group and a 3-(methylsulfonyl)phenyl substituent. Key physicochemical properties include:
The methylsulfonyl group () enhances electrophilicity and potential hydrogen-bonding interactions, making the compound suitable for targeting enzymes or receptors in medicinal chemistry .
Synthesis and Manufacturing
Synthetic routes to 1-[3-(methylsulfonyl)phenyl]cyclopentanecarboxylic acid typically involve multi-step processes:
Key Steps
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Cyclopentane Ring Formation: Friedel-Crafts alkylation or cyclization reactions construct the cyclopentane core.
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Sulfonylation: Introduction of the methylsulfonyl group via sulfonation of a phenyl precursor using methanesulfonyl chloride .
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of ester intermediates yields the final carboxylic acid .
A representative pathway:
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Step 1: React 3-bromophenylcyclopentane with sodium methanesulfinate in the presence of a palladium catalyst to form 3-(methylsulfonyl)phenylcyclopentane .
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Step 2: Oxidize the cyclopentane moiety using potassium permanganate () in acidic conditions to introduce the carboxylic acid group .
Yield optimization requires precise control of temperature (60–80°C) and solvent selection (e.g., dichloromethane for sulfonylation) .
Hazard Category | GHS Classification | Precautions |
---|---|---|
Skin Irritation | Category 2 | Wear gloves and protective clothing |
Eye Irritation | Category 2A | Use safety goggles |
Respiratory Toxicity | Category 3 | Ensure adequate ventilation |
Handling recommendations:
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Store in a cool, dry place (<25°C) under inert gas (e.g., argon) .
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Avoid inhalation; use fume hoods during weighing or dissolution .
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is utilized in synthesizing protease inhibitors and kinase modulators. For example, analogs are patented for treating fibrosis and scleroderma .
Material Science
Sulfonyl-containing compounds serve as crosslinkers in polymer chemistry, enhancing thermal stability in resins .
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